1-(4-hydroxyquinolin-3-yl)ethanone
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Overview
Description
1-(4-Hydroxyquinolin-3-yl)ethanone is a compound belonging to the quinoline family, characterized by a quinoline ring substituted with a hydroxy group at the 4-position and an ethanone group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Hydroxyquinolin-3-yl)ethanone can be synthesized through several methods. One common approach involves the acetylation of 4-hydroxyquinoline. This reaction typically uses acetic anhydride or acetyl chloride as the acetylating agent in the presence of a base such as pyridine . Another method involves the cyclization of anthranilic acid derivatives, which can be achieved under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale acetylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Hydroxyquinolin-3-yl)ethanone undergoes various chemical reactions, including:
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: 4-Quinolinone or 4-quinolinecarboxylic acid.
Reduction: 1-(4-Hydroxyquinolin-3-yl)ethanol.
Substitution: 4-Alkoxyquinoline or 4-acetoxyquinoline.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(4-hydroxyquinolin-3-yl)ethanone and its derivatives often involves interaction with biological targets such as enzymes and receptors. For instance, some derivatives inhibit bacterial DNA gyrase, leading to antibacterial effects . Others may interact with cellular pathways involved in cancer cell proliferation, inducing apoptosis or cell cycle arrest .
Comparison with Similar Compounds
4-Hydroxyquinoline: Lacks the ethanone group but shares similar biological activities.
3-Acetylquinoline: Similar structure but with different substitution patterns, leading to varied biological activities.
4-Quinolinone: An oxidized form of 4-hydroxyquinoline, also exhibiting antimicrobial properties.
Uniqueness: 1-(4-Hydroxyquinolin-3-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ethanone group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
CAS No. |
6622-19-1 |
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Molecular Formula |
C11H9NO2 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
3-acetyl-1H-quinolin-4-one |
InChI |
InChI=1S/C11H9NO2/c1-7(13)9-6-12-10-5-3-2-4-8(10)11(9)14/h2-6H,1H3,(H,12,14) |
InChI Key |
NZXUIQMHGFPOHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CNC2=CC=CC=C2C1=O |
Origin of Product |
United States |
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